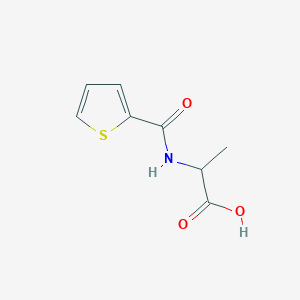

Ácido 2-(tiofeno-2-carbonilamino)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(thiophene-2-carbonylamino)propanoic acid, also known as TPACP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. TPACP is a derivative of amino acid, which makes it an important compound for studying the structure and function of proteins and peptides.

Aplicaciones Científicas De Investigación

- Hallazgos: Varios de estos derivados inhiben eficazmente FIH-1, lo que lleva a un aumento de la actividad de HIF-α. Esta activación podría ser beneficiosa en condiciones donde se requiere protección contra la hipoxia .

- Ejemplo: Se puede utilizar en la síntesis de 2-butiltiofeno y 2-octilitiofeno, que encuentran aplicaciones en agentes anticancerígenos y agentes antiateroscleróticos, respectivamente .

Factor Inducible por Hipoxia (HIF) Activación

Síntesis de Derivados de Tiofeno

Insecticidas e Innovación Agrícola

En resumen, el Ácido 2-(tiofeno-2-carbonilamino)propanoico promete ser útil en la investigación relacionada con la hipoxia, el diseño de fármacos y las aplicaciones agrícolas. Su capacidad para modular HIF-α e inhibir FIH-1 lo convierte en un compuesto intrigante para futuras investigaciones. Los investigadores continúan explorando sus diversas aplicaciones en diferentes dominios científicos . Si necesita más información o tiene preguntas adicionales, no dude en preguntar!

Mecanismo De Acción

Target of Action

Similar compounds, such as furan- and thiophene-2-carbonyl amino acid derivatives, have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a crucial enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a significant role in cellular response to low oxygen conditions .

Mode of Action

While the exact interaction of 2-(thiophene-2-carbonylamino)propanoic acid with its targets is not clearly defined, it’s plausible that it might act similarly to its related compounds. These compounds inhibit FIH-1, thereby preventing the hydroxylation of HIF. This inhibition allows HIF to escape degradation and translocate to the nucleus, where it can activate the transcription of various genes involved in the cellular response to hypoxia .

Biochemical Pathways

The inhibition of FIH-1 and the subsequent stabilization of HIF can affect several biochemical pathways. HIF regulates many genes involved in angiogenesis, cell proliferation, metabolism, and apoptosis. Therefore, the activation of HIF can lead to increased blood vessel formation, altered energy metabolism, and increased cell survival under hypoxic conditions .

Result of Action

The molecular and cellular effects of 2-(thiophene-2-carbonylamino)propanoic acid’s action would likely be related to the effects of HIF activation. This could include promoting cell survival under low oxygen conditions, altering cellular metabolism, and promoting the formation of new blood vessels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(thiophene-2-carbonylamino)propanoic Acid in lab experiments is its ability to modify specific amino acids in proteins and peptides. This can help in understanding the role of specific amino acids in protein function. However, one of the limitations of using 2-(thiophene-2-carbonylamino)propanoic Acid is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 2-(thiophene-2-carbonylamino)propanoic Acid. One of the most important directions is the development of new methods for synthesizing 2-(thiophene-2-carbonylamino)propanoic Acid, which can improve its purity and yield. Another important direction is the study of the pharmacokinetics and pharmacodynamics of 2-(thiophene-2-carbonylamino)propanoic Acid, which can help in understanding its potential applications in various diseases. Additionally, the development of new derivatives of 2-(thiophene-2-carbonylamino)propanoic Acid can lead to the discovery of new compounds with improved properties and applications.

Conclusion:

In conclusion, 2-(thiophene-2-carbonylamino)propanoic Acid is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. 2-(thiophene-2-carbonylamino)propanoic Acid can be synthesized using various methods and has been widely used in scientific research for studying protein structure and function. 2-(thiophene-2-carbonylamino)propanoic Acid has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on 2-(thiophene-2-carbonylamino)propanoic Acid, which can lead to the discovery of new compounds with improved properties and applications.

Métodos De Síntesis

2-(thiophene-2-carbonylamino)propanoic Acid can be synthesized using various methods. One of the most commonly used methods is the reaction of thiophene-2-carbonyl chloride with L-alanine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-(thiophene-2-carbonylamino)propanoic Acid.

Propiedades

IUPAC Name |

2-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCDNMHHSJZLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)

![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)